3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that features a benzodiazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through cyclization reactions.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is introduced via nucleophilic substitution reactions, often using naphthalen-1-ylmethyl halides.
Formation of the Benzodiazepine Core: The benzodiazepine core is synthesized through cyclization reactions involving appropriate precursors, such as ortho-diamines and keto acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzodiazepine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly as an anxiolytic or sedative agent.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Biological Research: It serves as a tool compound to study receptor interactions and signal transduction pathways.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to benzodiazepine receptors, which are part of the GABA-A receptor complex.
Signal Transduction: Binding to these receptors enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons.
Pathways Involved: The compound modulates the GABAergic pathway, which is crucial for its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
3-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C26H26N4O3/c31-24(16-23-26(33)27-22-11-4-3-10-21(22)25(32)28-23)30-14-12-29(13-15-30)17-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,23H,12-17H2,(H,27,33)(H,28,32) |
InChI Key |
DPRVIEIJLMKGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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